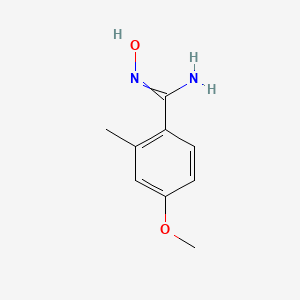
1-Boc-4-(2-chloro-5-methoxybenzyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Boc-4-(2-chloro-5-methoxybenzyl)piperidine is a chemical compound with the molecular formula C17H26ClNO3. It is a derivative of piperidine, a six-membered heterocyclic amine, and is often used as an intermediate in organic synthesis. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amines during chemical reactions.
Métodos De Preparación
The synthesis of 1-Boc-4-(2-chloro-5-methoxybenzyl)piperidine typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperidine, 2-chloro-5-methoxybenzyl chloride, and di-tert-butyl dicarbonate.
Reaction Conditions: The piperidine is first reacted with di-tert-butyl dicarbonate to introduce the Boc protecting group. This reaction is usually carried out in the presence of a base such as triethylamine.
Substitution Reaction: The Boc-protected piperidine is then subjected to a nucleophilic substitution reaction with 2-chloro-5-methoxybenzyl chloride. This step typically requires a polar aprotic solvent like dimethylformamide (DMF) and a base such as potassium carbonate to facilitate the reaction.
Industrial production methods for this compound would follow similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
1-Boc-4-(2-chloro-5-methoxybenzyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to convert ketones or aldehydes into alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Deprotection: The Boc protecting group can be removed under acidic conditions, typically using trifluoroacetic acid, to yield the free amine.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Boc-4-(2-chloro-5-methoxybenzyl)piperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to study the interactions of piperidine derivatives with biological targets, such as enzymes and receptors.
Medicine: It serves as a building block in the development of potential therapeutic agents, particularly those targeting the central nervous system.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of 1-Boc-4-(2-chloro-5-methoxybenzyl)piperidine depends on its specific application
Binding: The compound may bind to active sites on enzymes or receptors, modulating their activity.
Inhibition: It can act as an inhibitor, blocking the function of specific enzymes or receptors.
Activation: In some cases, the compound may activate certain pathways, leading to downstream effects.
Comparación Con Compuestos Similares
1-Boc-4-(2-chloro-5-methoxybenzyl)piperidine can be compared with other piperidine derivatives, such as:
1-Boc-4-(2-chlorobenzyl)piperidine: Similar structure but lacks the methoxy group, which can influence its reactivity and biological activity.
1-Boc-4-(2-methoxybenzyl)piperidine:
1-Boc-4-benzylpiperidine: Lacks both the chlorine and methoxy groups, making it less versatile in certain synthetic applications.
The presence of both the chlorine and methoxy groups in this compound makes it unique and potentially more useful in specific chemical and biological contexts.
Propiedades
Fórmula molecular |
C18H26ClNO3 |
|---|---|
Peso molecular |
339.9 g/mol |
Nombre IUPAC |
tert-butyl 4-[(2-chloro-5-methoxyphenyl)methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C18H26ClNO3/c1-18(2,3)23-17(21)20-9-7-13(8-10-20)11-14-12-15(22-4)5-6-16(14)19/h5-6,12-13H,7-11H2,1-4H3 |
Clave InChI |
GTPJWEKKNPTZIA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(CC1)CC2=C(C=CC(=C2)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[4-Bromo-3-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13683363.png)
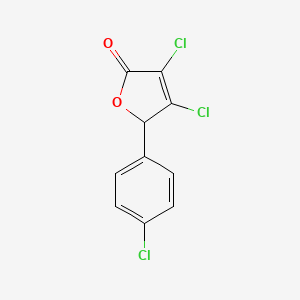
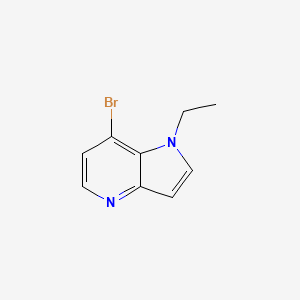
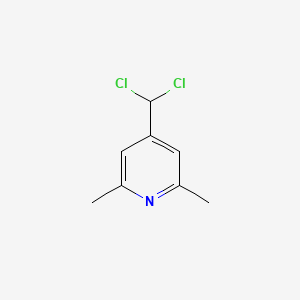
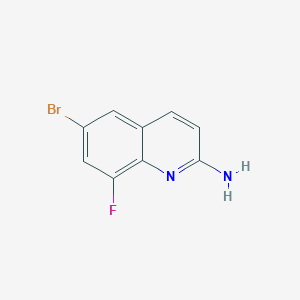
![8-Bromo-2-(3-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13683406.png)

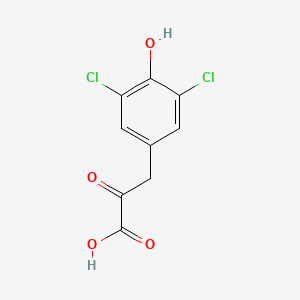
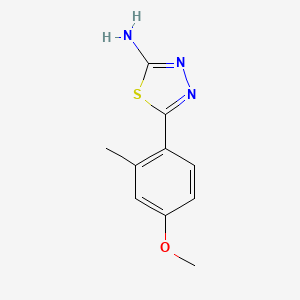

![6-[(3-Ethoxypropyl)(methyl)amino]pyridine-3-boronic Acid Pinacol Ester](/img/structure/B13683430.png)
![Ethyl [4-(Trifluoromethyl)phenyl]sulfonylcarbamate](/img/structure/B13683436.png)
